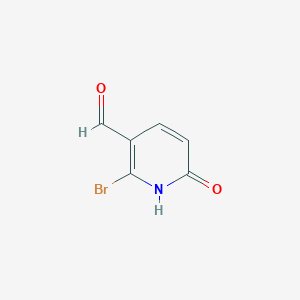

2-Bromo-6-hydroxynicotinaldehyde

Description

2-Bromo-6-hydroxynicotinaldehyde is a brominated pyridine derivative featuring a hydroxyl group at position 6 and an aldehyde group at position 3 of the pyridine ring. The compound’s reactive aldehyde group and halogen substituent make it a candidate for cross-coupling reactions, while the hydroxyl group introduces polarity and hydrogen-bonding capabilities, influencing solubility and interaction with biological targets.

Properties

IUPAC Name |

2-bromo-6-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-6-4(3-9)1-2-5(10)8-6/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWBEIZWPLIIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-hydroxynicotinaldehyde typically involves the bromination of 6-hydroxynicotinaldehyde. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of 2-Bromo-6-hydroxynicotinaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.

Types of Reactions:

Oxidation: 2-Bromo-6-hydroxynicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: Reduction of this compound can lead to the formation of 2-bromo-6-hydroxynicotinyl alcohol.

Substitution: The bromine atom in 2-Bromo-6-hydroxynicotinaldehyde can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

Oxidation: Formation of 2-bromo-6-hydroxynicotinic acid.

Reduction: Formation of 2-bromo-6-hydroxynicotinyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-hydroxynicotinaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-hydroxynicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

- Methoxy and chloro substituents introduce steric and electronic effects, altering reactivity .

- Discrepancies in CAS numbers for 2-Bromo-6-methoxynicotinaldehyde (e.g., 136227-39-9 vs.

Physicochemical Properties

Substituents significantly influence physical properties:

- Hydroxyl Group : Increases water solubility and lowers logP (lipophilicity) compared to methoxy or methyl groups.

- Methoxy Group : Reduces polarity relative to hydroxyl, enhancing lipid solubility.

- Chloro Group : Electron-withdrawing effect stabilizes the pyridine ring but increases molecular weight and lipophilicity.

Example: 6-Bromo-4-methylnicotinaldehyde (C₇H₆BrNO) has a methyl group that contributes to higher hydrophobicity than the hydroxyl analog .

Commercial Availability and Quality Specifications

Availability and purity vary among analogs:

Note: 6-Bromo-4-methylnicotinaldehyde is the most readily available analog, while 4-bromo-6-chloronicotinaldehyde adheres to stringent quality standards .

Biological Activity

2-Bromo-6-hydroxynicotinaldehyde is an organic compound with the molecular formula CHBrNO. It is a derivative of nicotinaldehyde, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the sixth position on the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and drug discovery.

The biological activity of 2-Bromo-6-hydroxynicotinaldehyde is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and hydroxyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or alter receptor functions, which is crucial in various biochemical pathways.

Enzyme Inhibition

Research has shown that 2-Bromo-6-hydroxynicotinaldehyde can act as an inhibitor for several enzymes. For instance, studies utilizing combinatorial chemistry approaches have identified its potential as an inhibitor for glutathione S-transferases (GSTs), which are important in detoxification processes. The compound's IC values against various GST isozymes indicate its potency as an inhibitor, with values ranging from 22 μM to 365 μM depending on the specific enzyme target .

Antioxidant Properties

Additionally, 2-Bromo-6-hydroxynicotinaldehyde exhibits antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The hydroxyl group in its structure is known to contribute to its radical-scavenging ability, making it a candidate for further studies in pharmacological applications related to oxidative damage.

Comparative Analysis

To understand the unique biological profile of 2-Bromo-6-hydroxynicotinaldehyde, it is essential to compare it with similar compounds. Below is a table summarizing key differences:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-6-hydroxynicotinaldehyde | Bromine at C2, Hydroxyl at C6 | Enzyme inhibitor, Antioxidant |

| 6-Bromo-2-hydroxynicotinaldehyde | Bromine at C6, Hydroxyl at C2 | Limited studies on biological activity |

| 2-Chloro-6-hydroxynicotinaldehyde | Chlorine instead of Bromine | Potentially lower activity due to weaker halogen effects |

| 2-Bromo-6-methoxynicotinaldehyde | Methoxy group instead of Hydroxyl | Altered solubility and reactivity |

Case Studies

Several case studies have explored the biological implications of 2-Bromo-6-hydroxynicotinaldehyde:

- Inhibition of Glutathione S-transferases (GSTs) : A study demonstrated that this compound effectively inhibited GSTs involved in detoxification processes. The most potent derivatives exhibited IC values significantly lower than those of traditional inhibitors, suggesting enhanced efficacy .

- Antioxidant Activity Assessment : In vitro assays revealed that 2-Bromo-6-hydroxynicotinaldehyde could scavenge free radicals more effectively than some known antioxidants. This property positions it as a potential therapeutic agent for conditions linked to oxidative stress.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-6-hydroxynicotinaldehyde in laboratory settings?

Retrosynthetic strategies for halogenated nicotinaldehyde derivatives often leverage AI-powered synthesis planning tools, such as the Template_relevance model (Pistachio, Reaxys, and Bkms_metabolic databases), to predict feasible one-step routes . For 2-Bromo-6-hydroxynicotinaldehyde, bromination of 6-hydroxynicotinaldehyde precursors or selective oxidation of brominated pyridine alcohols could be explored. Key parameters include precursor scoring (minimum plausibility: 0.01) and regioselectivity optimization via temperature control or catalyst selection.

Q. How should researchers handle and store 2-Bromo-6-hydroxynicotinaldehyde to ensure stability?

Halogenated aromatic aldehydes are sensitive to light and moisture. Storage at 0–6°C in inert atmospheres (e.g., argon) is advised to prevent decomposition . Safety protocols from structurally similar compounds (e.g., 5-Bromo-4-hydroxynicotinaldehyde) recommend using PPE during handling and immediate decontamination with soap/water for skin contact .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during characterization of 2-Bromo-6-hydroxynicotinaldehyde?

Discrepancies in NMR or mass spectrometry data may arise from tautomerism or solvent effects. A multi-technique approach is critical:

- Tautomer analysis : Compare H NMR in DMSO-d6 vs. CDCl3 to identify enol-keto equilibria.

- X-ray crystallography : Resolve regiochemical ambiguities in bromine/hydroxyl positioning .

- DFT calculations : Validate spectral predictions using computational models (e.g., PubChem’s deposited data for related compounds) .

Q. What strategies optimize regioselectivity in bromination reactions for nicotinaldehyde derivatives?

Bromination of pyridine derivatives often faces competing para/meta substitution. Methodological solutions include:

Q. How can researchers mitigate instability of 2-Bromo-6-hydroxynicotinaldehyde in aqueous reaction conditions?

The aldehyde group is prone to hydration or oxidation. Stabilization strategies include:

- Protecting groups : Temporarily convert the aldehyde to an acetal or imine during aqueous-phase steps .

- Low-temperature workflows : Conduct reactions below 10°C to slow degradation .

- In-situ monitoring : Use HPLC or FTIR to track aldehyde integrity during synthesis .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields for 2-Bromo-6-hydroxynicotinaldehyde?

Yield discrepancies may stem from trace moisture or reagent purity. Best practices include:

- Reagent validation : Confirm brominating agent (e.g., NBS) purity via titration .

- Replication protocols : Use PubChem’s canonical SMILES (e.g., C1=C(C=NC(=C1F)Br)C=O) to standardize starting materials .

- Meta-analysis : Apply frameworks from social science contradiction studies (e.g., iterative data triangulation) to identify systematic biases .

Q. What methodologies reconcile conflicting biological activity data for halogenated nicotinaldehyde intermediates?

Contradictory bioactivity results (e.g., enzyme inhibition vs. non-specific binding) require:

- Dose-response profiling : Test compound stability under assay conditions (pH, temperature) .

- Orthogonal assays : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding .

- Structural analogs : Compare results with 6-Bromo-5-fluoronicotinaldehyde derivatives to isolate substituent effects .

Application-Oriented Research

Q. How can 2-Bromo-6-hydroxynicotinaldehyde be integrated into pharmaceutical intermediate synthesis?

Its aldehyde and bromine groups enable cross-coupling (e.g., Suzuki-Miyaura) or condensation reactions. Example workflows:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.